An In-depth Technical Guide on 2,4-Dichloro-6-methylquinoline (CAS: 102878-18-2)
An In-depth Technical Guide on 2,4-Dichloro-6-methylquinoline (CAS: 102878-18-2)
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a foundational heterocyclic scaffold in drug design, renowned for its presence in a wide array of biologically active compounds.[1] Substituted quinolines exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic placement of various functional groups on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This versatility has made quinoline derivatives a subject of intense research and development in the pharmaceutical industry.[3][4]
2,4-Dichloro-6-methylquinoline, in particular, serves as a versatile precursor for creating diverse molecular libraries. The differential reactivity of the chlorine atoms at the 2- and 4-positions allows for sequential and site-selective functionalization, a crucial feature for structure-activity relationship (SAR) studies in drug discovery.[5][6]
Physicochemical and Spectral Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and synthesis.
Table 1: Physicochemical Properties of 2,4-Dichloro-6-methylquinoline
| Property | Value | Source |
| CAS Number | 102878-18-2 | [7][8] |
| Molecular Formula | C₁₀H₇Cl₂N | [7][8] |
| Molecular Weight | 212.08 g/mol | [7][8] |
| Appearance | Light yellow to yellow solid | [7] |
| Melting Point | 95 °C | [7] |
| Boiling Point (Predicted) | 304.7 ± 37.0 °C | [7] |
| Density (Predicted) | 1.351 ± 0.06 g/cm³ | [7] |
| pKa (Predicted) | -0.91 ± 0.50 | [7] |
| LogP (Predicted) | 3.85 | [8] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [8] |
Synthesis of 2,4-Dichloro-6-methylquinoline
The Vilsmeier-Haack reaction is a powerful and widely used method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[9] This reaction can be adapted for the synthesis of 2,4-dichloro-6-methylquinoline. A general and efficient approach involves the cyclization of an appropriate N-arylacetamide.[9]
Synthetic Pathway Overview
The synthesis of 2,4-dichloro-6-methylquinoline can be achieved from p-toluidine through a two-step process involving acylation followed by a Vilsmeier-Haack reaction.[9]
Caption: Synthesis of 2,4-Dichloro-6-methylquinoline from p-toluidine.
Detailed Experimental Protocol
Step 1: Synthesis of N-(p-tolyl)acetamide
-
To a solution of p-toluidine in acetic acid, add acetic anhydride.
-
Reflux the reaction mixture for approximately one hour.[10]
-
Upon cooling, the N-(p-tolyl)acetamide will precipitate.
-
Filter the solid product, wash with cold water, and dry.
Causality: The acylation of the amine group on p-toluidine with acetic anhydride is a standard nucleophilic acyl substitution reaction. Acetic acid serves as a suitable solvent.
Step 2: Vilsmeier-Haack Cyclization and Chlorination
-
Prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (POCl₃) to N,N-dimethylformamide (DMF) at 0-5 °C with constant stirring.[10][11]
-
Add the N-(p-tolyl)acetamide prepared in Step 1 to the Vilsmeier reagent.
-
Heat the reaction mixture to 80-90 °C for 4-10 hours.[10] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base, such as sodium carbonate solution, which will precipitate the crude product.[11]
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2,4-dichloro-6-methylquinoline.
Causality: The Vilsmeier reagent acts as an electrophile, attacking the electron-rich aromatic ring of the N-arylacetamide, leading to cyclization. The phosphoryl chloride present in excess also serves as a chlorinating agent, converting the initially formed 4-hydroxy-2-quinolone intermediate into the final 2,4-dichloroquinoline derivative.[12] The methyl group at the para-position of the starting aniline directs the cyclization to form the 6-methyl substituted quinoline.
Applications in Drug Discovery and Medicinal Chemistry
The quinoline scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.[1] 2,4-Dichloro-6-methylquinoline is a valuable starting material for the synthesis of various biologically active molecules.
Precursor for Anticancer Agents
Substituted quinolines have shown significant potential as anticancer agents by targeting various cellular pathways.[1] For instance, some quinoline derivatives have been investigated as inhibitors of the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[1] The 2,4-dichloro-6-methylquinoline core can be functionalized to develop novel compounds with potent anticancer activities against various cancer cell lines.[13]
Development of Antimicrobial Agents
The quinoline core is present in several antimicrobial drugs.[14] Derivatives of 2,4-dichloro-6-methylquinoline can be synthesized and screened for their antibacterial and antifungal activities.[2] The chlorine atoms at the 2- and 4-positions are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of various pharmacophores to enhance antimicrobial potency.
Synthesis of Antiviral Compounds
Recent studies have highlighted the potential of substituted quinolines as antiviral agents, particularly against the Influenza A virus (IAV).[15] The mechanism of action for some of these compounds involves the inhibition of viral RNA transcription and replication.[15] 2,4-Dichloro-6-methylquinoline provides a versatile platform for the design and synthesis of novel anti-IAV candidates.
Regioselective Functionalization
A key advantage of 2,4-dichloroquinolines in synthesis is the ability to perform regioselective substitutions. The chlorine at the 4-position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position.[6][16] This allows for the selective introduction of a nucleophile at C4, followed by a different modification at C2, enabling the creation of complex and diverse molecular architectures. For example, a Suzuki coupling can be performed at the C4 position after an initial Sonogashira coupling at C2.[6]
Caption: Regioselective functionalization of 2,4-Dichloro-6-methylquinoline.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2,4-Dichloro-6-methylquinoline.
Table 2: Hazard Identification
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed | [17] |
| H315 | Causes skin irritation | [17] |
| H318/H319 | Causes serious eye damage/irritation | [17] |
| H335 | May cause respiratory irritation | [17] |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18][19]
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[7]
-
Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C.[7]
First Aid Measures:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
If on skin: Wash with plenty of soap and water.[18]
-
If inhaled: Move person into fresh air.[20]
Conclusion
2,4-Dichloro-6-methylquinoline is a highly valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the potential for regioselective functionalization make it an attractive starting material for the development of novel therapeutic agents. The broad spectrum of biological activities associated with the quinoline scaffold ensures that this compound will continue to be of significant interest to researchers in the field of drug discovery. Adherence to proper safety and handling protocols is essential for its use in a laboratory setting.
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